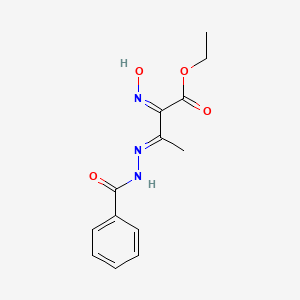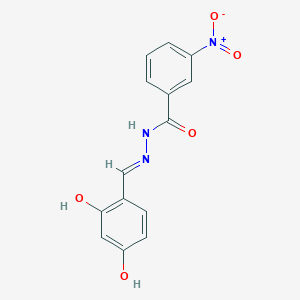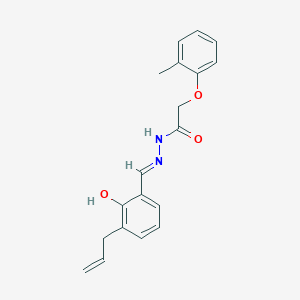
8-(benzylthio)-1,9-dihydro-6H-purin-6-one
Vue d'ensemble
Description
8-(benzylthio)-1,9-dihydro-6H-purin-6-one, also known as benzylthiouracil (BTU), is a chemical compound that has been extensively used in scientific research. BTU is a purine analog that has been used to study the effects of nucleotide metabolism and purine biosynthesis in various organisms.
Mécanisme D'action
BTU inhibits the activity of xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in uric acid production. BTU has also been shown to inhibit the activity of other enzymes involved in purine metabolism, such as adenosine deaminase and guanine deaminase.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including a decrease in uric acid production, inhibition of purine metabolism, and inhibition of cell growth and development. BTU has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BTU has several advantages for lab experiments, including its ability to inhibit purine metabolism and its low toxicity. However, BTU has several limitations, including its low solubility in water and its potential to interfere with other metabolic pathways.
Orientations Futures
For research on BTU include the development of more efficient synthesis methods, the study of its effects on various organisms and metabolic pathways, and the development of BTU-based therapies for the treatment of various diseases. Additionally, the use of BTU as a tool for studying the effects of purine analogs on cell growth and development may lead to the development of new treatments for cancer and other diseases.
Applications De Recherche Scientifique
BTU has been used in various scientific research applications, including the study of nucleotide metabolism and purine biosynthesis. BTU has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition leads to a decrease in uric acid production, which has been linked to various diseases such as gout and hyperuricemia. BTU has also been used to study the effects of purine analogs on the growth and development of various organisms, including bacteria, fungi, and plants.
Propriétés
IUPAC Name |
8-benzylsulfanyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-11-9-10(13-7-14-11)16-12(15-9)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKVUNCOVXHLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3725332.png)
![2,2-diphenyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B3725334.png)






![4-ethoxy-2-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3725393.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3725408.png)
![ethyl 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725417.png)
![2-[(4-chlorobenzyl)thio]-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3725425.png)
